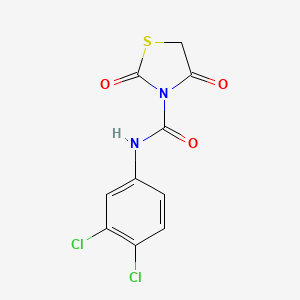
N-(3,4-Dichlorophenyl)-2,4-dioxo-1,3-thiazolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-Dichlorophenyl)-2,4-dioxo-1,3-thiazolidine-3-carboxamide is a chemical compound known for its diverse applications in various scientific fields It is characterized by its unique structure, which includes a thiazolidine ring, a carboxamide group, and dichlorophenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichlorophenyl)-2,4-dioxo-1,3-thiazolidine-3-carboxamide typically involves the reaction of 3,4-dichloroaniline with thiazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound readily available for various applications. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dichlorophenyl)-2,4-dioxo-1,3-thiazolidine-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different properties.
Substitution: The dichlorophenyl group can undergo substitution reactions, leading to the formation of new compounds with modified activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted thiazolidine derivatives.
Scientific Research Applications
N-(3,4-Dichlorophenyl)-2,4-dioxo-1,3-thiazolidine-3-carboxamide has a broad spectrum of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3,4-Dichlorophenyl)-2,4-dioxo-1,3-thiazolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Propanil: N-(3,4-Dichlorophenyl)propanamide, a widely used herbicide with a similar dichlorophenyl group.
Diuron: N-(3,4-Dichlorophenyl)-N’,N’-dimethylurea, another herbicide with a similar structure but different functional groups.
Uniqueness
N-(3,4-Dichlorophenyl)-2,4-dioxo-1,3-thiazolidine-3-carboxamide is unique due to its thiazolidine ring and carboxamide group, which confer distinct chemical and biological properties
Properties
CAS No. |
93126-07-9 |
|---|---|
Molecular Formula |
C10H6Cl2N2O3S |
Molecular Weight |
305.14 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-2,4-dioxo-1,3-thiazolidine-3-carboxamide |
InChI |
InChI=1S/C10H6Cl2N2O3S/c11-6-2-1-5(3-7(6)12)13-9(16)14-8(15)4-18-10(14)17/h1-3H,4H2,(H,13,16) |
InChI Key |
LHLPTGBYVHEVBR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)S1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


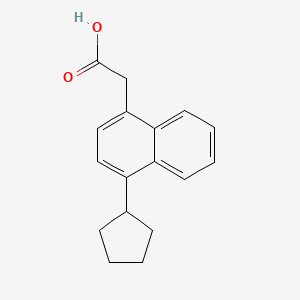
![S-{2-[(2,4-Dihydroxynonyl)amino]ethyl} dihydrogen phosphorothioate](/img/structure/B14357179.png)
![N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]glycine](/img/structure/B14357186.png)
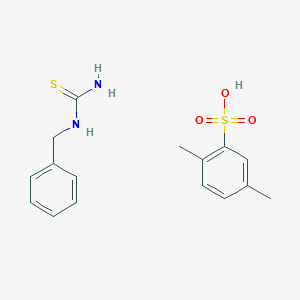
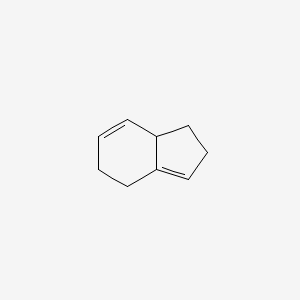
![10-[(2-Methoxyphenyl)methyl]-1,4,7-trioxa-10-azacyclododecane](/img/structure/B14357213.png)
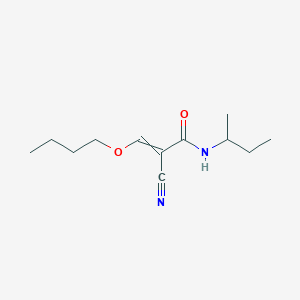
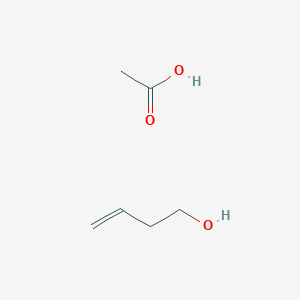
![Bis[2-(pentabromophenoxy)ethyl] butanedioate](/img/structure/B14357225.png)


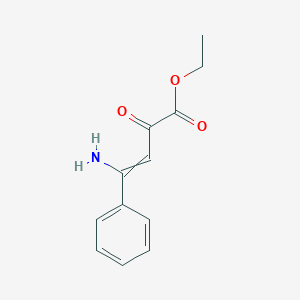
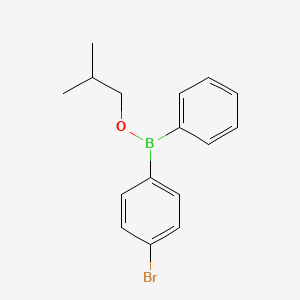
![[2-(Furan-2-yl)phenyl]iodanium iodide](/img/structure/B14357251.png)
